6-Fluoro-4-(6-methylhept-5-EN-2-YL)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is a chemical compound with a unique structure that includes a fluorine atom, a cyclohexene ring, and a methylheptenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexene ring and introduce the fluorine atom through a fluorination reaction. The methylheptenyl side chain can be added via a series of alkylation and olefination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, ensures consistent quality and efficiency. Safety measures are also crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The cyclohexene ring and methylheptenyl side chain contribute to its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol
- ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene
- (E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
Uniqueness
6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications that require specific chemical characteristics.
Properties
CAS No. |
61779-41-7 |
---|---|
Molecular Formula |
C14H21FO |
Molecular Weight |
224.31 g/mol |
IUPAC Name |
6-fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H21FO/c1-10(2)5-4-6-11(3)12-7-8-14(16)13(15)9-12/h5,7-8,11-13H,4,6,9H2,1-3H3 |
InChI Key |
VBDHNKNZZBSFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C(=O)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.